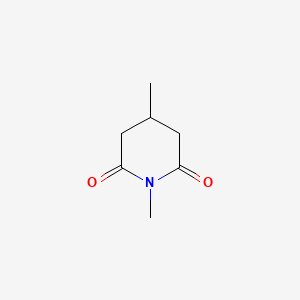
Glutarimide, N,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethylglutarimide can be synthesized through the dehydration of the amide of glutaric acid. The process involves heating glutaric acid with ammonia, which leads to the formation of the imide . Another method involves the reaction of glutaric anhydride with methylamine, followed by cyclization to form the imide .
Industrial Production Methods
Industrial production of 3,3-dimethylglutarimide typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Recrystallization from hot water or ethanol is commonly used to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylglutarimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
3,3-Dimethylglutarimide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3-dimethylglutarimide involves its interaction with specific molecular targets. For example, in the case of lenalidomide, it modulates the immune system by affecting the activity of cereblon, a protein involved in the ubiquitination and degradation of target proteins . This leads to the inhibition of cancer cell growth and the modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheximide: A glutarimide antibiotic that inhibits protein synthesis and is used in biological research.
Lenalidomide: A derivative used in the treatment of multiple myeloma and anemia.
Uniqueness
3,3-Dimethylglutarimide is unique due to its specific structural modifications, which enhance its reactivity and selectivity in various chemical and biological processes. Its ability to form stable derivatives and its involvement in the synthesis of complex organic molecules make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
17834-05-8 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(9)8(2)7(10)4-5/h5H,3-4H2,1-2H3 |
Clé InChI |
SFLAOQVRKXAXBD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N(C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















